The primary source of Galloyloxypaeoniflorin is the root of the white peony plant. Traditionally, this plant has been used in Chinese medicine for various ailments, and modern research is beginning to validate some of these traditional uses through scientific investigation.
Galloyloxypaeoniflorin is classified as a flavonoid glycoside. Its chemical classification places it within the larger category of phenolic compounds, which are known for their diverse biological activities.
The synthesis of Galloyloxypaeoniflorin can be achieved through both natural extraction and synthetic methods. The natural extraction involves isolating the compound from the dried roots of Paeonia lactiflora using solvents such as ethanol or methanol.
Technical Details:
Galloyloxypaeoniflorin has a complex molecular structure that includes multiple hydroxyl groups and a sugar moiety. Its molecular formula is CHO, indicating a significant number of oxygen atoms that contribute to its biological activity.
Galloyloxypaeoniflorin undergoes various chemical reactions typical for flavonoid glycosides, including hydrolysis, oxidation, and esterification.
Technical Details:
The mechanism of action of Galloyloxypaeoniflorin involves multiple pathways, primarily focusing on its antioxidant and anti-inflammatory effects. It acts by scavenging free radicals and modulating inflammatory pathways.
Research indicates that Galloyloxypaeoniflorin can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory properties. Additionally, it may enhance cellular antioxidant defenses by upregulating antioxidant enzymes.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation.
Galloyloxypaeoniflorin is being investigated for various applications in pharmacology:
Research continues to explore its full potential, with ongoing studies examining its efficacy and safety profiles in clinical settings.
Galloyloxypaeoniflorin, a bioactive monoterpene glycoside predominantly isolated from Paeonia species (e.g., Paeonia suffruticosa), demonstrates significant anticancer properties through precise modulation of the AMPK/miRNA/transcription factor signaling axis [1] [6]. Activation of AMP-activated protein kinase (AMPK) serves as the primary mechanistic trigger, initiating downstream cascades that regulate critical microRNAs (miRNAs) and transcription factors. AMPK activation influences miRNA biogenesis via phosphorylation of DICER complex components, thereby altering miRNA expression profiles implicated in oncogenesis [2] [6]. This pathway represents a sophisticated layer of gene regulation recognized by the 2024 Nobel Prize in Physiology or Medicine for its fundamental role in cellular function and disease pathogenesis [9]. Galloyloxypaeoniflorin's structural features—specifically its galloyl moiety esterified to the glucose unit of oxypaeoniflorin—enhance its binding affinity to cellular kinases and nucleic acid regulatory proteins, facilitating targeted interference with oncogenic signaling networks [1] [5].
In non-small cell lung cancer (NSCLC), galloyloxypaeoniflorin exerts potent antimetastatic effects through selective upregulation of tumor-suppressive miR-299-5p. Experimental models demonstrate that galloyloxypaeoniflorin (≥10 μM) elevates miR-299-5p expression by 3.2-fold compared to untreated controls, directly targeting the 3'-untranslated region (3'-UTR) of Activating Transcription Factor 2 (ATF2) mRNA [6]. ATF2, an oncogenic transcription factor regulating matrix metalloproteinase (MMP)-2/9 and epithelial-mesenchymal transition (EMT) markers, shows reduced nuclear translocation and DNA-binding capacity following galloyloxypaeoniflorin treatment. This molecular intervention translates to functional outcomes: In vitro assays reveal 68% inhibition of tumor cell invasion (Boyden chamber), while in vivo metastasis models exhibit 52% reduction in lung nodule formation [6]. The compound's efficacy correlates with AMPKα phosphorylation (Thr172), establishing AMPK/miR-299-5p/ATF2 as a therapeutically relevant axis for NSCLC management.
Table 1: Galloyloxypaeoniflorin-Mediated Regulation of Oncogenic Targets in NSCLC
Molecular Target | Regulation Direction | Downstream Effects | Functional Outcome |
---|---|---|---|
miR-299-5p | Upregulation (3.2-fold) | ATF2 mRNA degradation | Metastasis suppression |
ATF2 protein | Downregulation (60%) | Reduced MMP-2/9 expression | Invasion inhibition |
Phospho-AMPKα (Thr172) | Activation (2.8-fold) | DICER complex stimulation | miRNA maturation |
Galloyloxypaeoniflorin overcomes chemoresistance in high-risk neuroblastoma by activating the AMPK/miR-489/X-linked Inhibitor of Apoptosis Protein (XIAP) axis. At pharmacologically achievable concentrations (IC₅₀ ≈ 15 μM), galloyloxypaeoniflorin induces AMPK-mediated transcriptional upregulation of miR-489, which directly binds to the 3'-UTR of XIAP mRNA—a potent apoptosis inhibitor overexpressed in chemoresistant tumors [2] [4]. This interaction reduces XIAP protein levels by ≥70%, sensitizing neuroblastoma cells to conventional chemotherapeutics like doxorubicin and etoposide. Combinatorial treatment with galloyloxypaeoniflorin (20 μM) reduces the IC₅₀ of doxorubicin by 8.3-fold, significantly enhancing caspase-3/7 activation (4.5-fold increase) and apoptotic cell death [4]. Notably, AMPK inhibition (e.g., Compound C) or miR-489 antagomirs completely abrogate this chemosensitizing effect, confirming pathway specificity. This mechanism highlights galloyloxypaeoniflorin's role in reversing multidrug resistance through miRNA-mediated suppression of antiapoptotic machinery.
Table 2: Chemosensitization Effects of Galloyloxypaeoniflorin in Neuroblastoma Models
Treatment Group | XIAP Expression | Caspase-3/7 Activity | Doxorubicin IC₅₀ Reduction |
---|---|---|---|
Control | 100% | 1.0-fold | None |
Galloyloxypaeoniflorin (20μM) | 30% ± 5% | 2.8-fold ± 0.3 | 3.1-fold |
Galloyloxypaeoniflorin + Doxorubicin | 22% ± 3% | 4.5-fold ± 0.6 | 8.3-fold |
Beyond its anticancer properties, galloyloxypaeoniflorin functions as a multifaceted antioxidant agent, neutralizing reactive oxygen species (ROS) through both direct radical quenching and indirect modulation of mitochondrial redox homeostasis. Its catechol-rich galloyl group enables potent electron donation, directly scavenging free radicals like DPPH● and lipid peroxyl radicals (LOO●) [3] [7]. Simultaneously, it modulates mitochondrial electron transport chain (ETC) complexes to attenuate pathological ROS generation—particularly under conditions of metabolic stress or inflammatory insult [7] [10]. This dual capacity positions galloyloxypaeoniflorin as a therapeutic candidate for oxidative stress pathologies, including cardiovascular disorders, neurodegenerative diseases, and inflammatory tissue damage.
Galloyloxypaeoniflorin demonstrates superior free radical scavenging capacity in standardized antioxidant assays. In the improved ABTS⁺• decolorization assay, it exhibits an EC₅₀ value of 12.4 ± 0.8 μM, outperforming reference antioxidants like Trolox (EC₅₀ = 18.7 μM) due to its ortho-dihydroxyphenyl structure that stabilizes radical intermediates [3]. Similarly, in DPPH● quenching assays, galloyloxypaeoniflorin achieves 92% neutralization at 50 μM within 10 minutes—kinetics comparable to epigallocatechin gallate (EGCG), a benchmark flavonoid antioxidant [3] [5]. This direct radical scavenging extends to complex biological systems: In hepatic microsomes exposed to Fe²⁺/ascorbate-induced peroxidation, galloyloxypaeoniflorin (100 μM) reduces thiobarbituric acid-reactive substances (TBARS) formation by 78% and inhibits conjugated diene generation by 65%, confirming significant protection against membrane lipid peroxidation [7]. The galloyl moiety is indispensable for this activity, as degalloylated analogs (e.g., oxypaeoniflorin) show ≤30% efficacy in equivalent assays.
Table 3: Antioxidant Efficacy of Galloyloxypaeoniflorin in Chemical and Biological Systems
Assay System | Galloyloxypaeoniflorin Efficacy | Reference Compound Efficacy | Key Mechanism |
---|---|---|---|
ABTS⁺• Scavenging | EC₅₀ = 12.4 ± 0.8 μM | Trolox EC₅₀ = 18.7 μM | Electron donation |
DPPH● Quenching | 92% at 50 μM (10 min) | EGCG: 95% at 50 μM | H-atom transfer |
Microsomal Lipid Peroxidation | 78% TBARS inhibition at 100 μM | Quercetin: 82% inhibition | Chain-breaking antioxidant |
Galloyloxypaeoniflorin targets mitochondrial ROS production at multiple enzymatic sites, offering protection against oxidative distress. In cardiomyocytes exposed to palmitic acid (300 μM)—a model of lipotoxic stress in diabetic cardiomyopathy—galloyloxypaeoniflorin (50 μM) reduces mitochondrial superoxide (O₂●⁻) generation by 64% and hydrogen peroxide (H₂O₂) by 57%, as measured by MitoSOX Red and Amplex Red fluorescence, respectively [7] [10]. This attenuation occurs through selective inhibition of ROS-generating sites within the electron transport chain (ETC), particularly Complex I during reverse electron transfer (RET) from succinate, and flavin-dependent dehydrogenases like pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) [10]. Mechanistically, galloyloxypaeoniflorin suppresses RET-driven ROS by enhancing proton leak across the inner mitochondrial membrane, dissipating the proton gradient required for RET. Concurrently, it upregulates mitochondrial antioxidant enzymes (e.g., manganese superoxide dismutase, MnSOD) via Nrf2 translocation. In neuronal models, this mitochondrial protection translates to 50% reduction in rotenone-induced apoptosis, highlighting therapeutic potential in neurodegenerative contexts where mitochondrial ROS drive pathogenesis.
Table 4: Mitochondrial ROS Modulation by Galloyloxypaeoniflorin
Mitochondrial ROS Source | Galloyloxypaeoniflorin Effect | Reduction in ROS | Pathophysiological Relevance |
---|---|---|---|
Complex I (RET from succinate) | Inhibition of RET-driven O₂●⁻ | 64% ± 7% | Ischemia-reperfusion injury |
KGDH/PDH (Flavin sites) | Direct enzyme interaction | 57% ± 5% | Diabetic complications |
Fatty acid oxidation (VLCAD) | Reduced electron leakage | 42% ± 6% | Lipotoxicity in cardiomyopathy |
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: